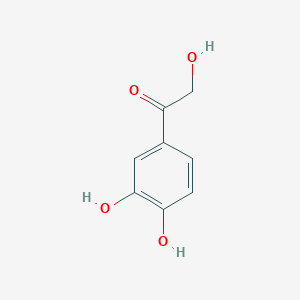
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Cat. No. B8270273
Key on ui cas rn:
29477-54-1
M. Wt: 168.15 g/mol
InChI Key: XIROXSOOOAZHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08017815B2
Procedure details


In a reactor as described in Example 5 well dried samples of 1.5 g of 4-hydroxyacetyl-catechol with very low sodium and chloride content (<0.15%) were hydrogenated in the presence or absence of added water. All reactions were run with 0.15 g Pd/C (10%) in 30 ml of solvent at 5 bar and 40° C. at least to the end of hydrogen uptake. The catalyst was filtered off and washed with ethyl acetate. The solutions were concentrated and the residues analyzed quantitatively. The results are summarized in Table 3 snowing the influence of the added water. The starting material was totally consumed in every experiment at the end. The data shows that the result is clearly improved at a relation of 1 mol water added per 3 moles of 4-hydroxyacetyl-catechol and is even better at a relation of 1/1 mole. The lower suitability of methanol as solvent is also demonstrated.

Name
4-hydroxyacetyl-catechol
Quantity
1.5 g
Type
reactant
Reaction Step Two




Name
4-hydroxyacetyl-catechol
Quantity
3 mol
Type
reactant
Reaction Step Four


[Compound]
Name
solvent
Quantity
30 mL
Type
solvent
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=O.[Na].[Cl-].[H][H].[CH3:17][OH:18]>[Pd].O>[CH:11]1[C:5]([CH2:3][CH2:2][CH2:17][OH:18])=[CH:6][C:7]([OH:12])=[C:8]([OH:9])[CH:10]=1 |^1:12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
Step Four
|
Name
|
4-hydroxyacetyl-catechol
|
|
Quantity
|
3 mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC(=O)C=1C=C(C(O)=CC1)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Six
[Compound]
|
Name
|
solvent
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solutions were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The starting material was totally consumed in every experiment at the end
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC(=C(C=C1CCCO)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

